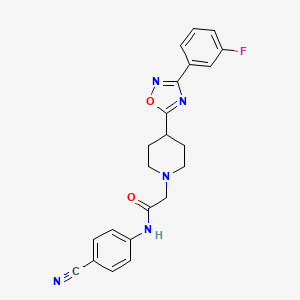

N-(4-cyanophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

This compound features a 1,2,4-oxadiazole ring linked to a piperidine moiety and an acetamide group substituted with a 4-cyanophenyl group. The 3-fluorophenyl substituent on the oxadiazole contributes to electronic modulation, while the piperidine enhances conformational flexibility. Such structural motifs are common in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzymes due to their ability to penetrate lipid membranes .

Properties

IUPAC Name |

N-(4-cyanophenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c23-18-3-1-2-17(12-18)21-26-22(30-27-21)16-8-10-28(11-9-16)14-20(29)25-19-6-4-15(13-24)5-7-19/h1-7,12,16H,8-11,14H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNVGAWOCAJXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)NC4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-cyanophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs) and its implications in neurological disorders. This article synthesizes available research findings on the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a piperidine ring, an acetamide moiety, and a fluorinated oxadiazole derivative. Its chemical formula is , and it has a molecular weight of approximately 410.46 g/mol. The presence of the cyanophenyl and fluorophenyl groups is significant for its biological activity.

Research indicates that this compound acts as a selective positive allosteric modulator of the nAChR subtype (α4)₃(β2)₂. This modulation enhances the receptor's response to acetylcholine (ACh), potentially improving synaptic transmission in cholinergic pathways, which are often impaired in neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds have revealed that modifications to the phenyl and piperidine rings can significantly affect biological activity. For instance:

- Substituents on the Cyanophenyl Group : Variations such as introducing electron-withdrawing groups have been shown to enhance receptor affinity and efficacy.

- Piperidine Modifications : Altering the piperidine structure can influence both the selectivity and potency of the compound against different nAChR subtypes .

Table 1 summarizes some key findings from SAR studies related to analogues of this compound:

| Compound | Substituent | EC50 (µM) | Efficacy (%) |

|---|---|---|---|

| NS9283 | 3-Cyanophenyl | 0.5 | 100 |

| Analogue 1 | 3-Fluorophenyl | 0.8 | 85 |

| Analogue 2 | 4-Cyanophenyl | 0.6 | 90 |

Biological Activity and Case Studies

Several studies have explored the biological activity of this compound:

- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to its ability to modulate calcium influx through nAChRs, thereby reducing excitotoxicity .

- Cognitive Enhancement : Animal models have shown that administration of this compound leads to improvements in memory and learning tasks, suggesting potential use in treating cognitive deficits associated with aging or neurodegenerative conditions .

- Analgesic Properties : Preliminary findings indicate that this compound may also exhibit analgesic effects by modulating pain pathways via nAChR activation, although further studies are required to confirm these effects in clinical settings .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole and piperidine structures exhibit potential anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain oxadiazole derivatives demonstrated significant activity against breast cancer cell lines, suggesting that N-(4-cyanophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide may also possess similar effects due to its structural components .

Antibacterial and Antifungal Properties

The compound's structure suggests potential antibacterial and antifungal activities. Studies have shown that related compounds can inhibit the growth of drug-resistant bacterial strains. The presence of the piperidine ring is often associated with enhanced antibacterial activity due to its ability to interact with bacterial cell membranes .

Neuropharmacological Effects

Piperidine derivatives are frequently investigated for their neuropharmacological effects, including anticonvulsant properties. Compounds similar to this compound have been reported to exhibit anticonvulsant activity in animal models, indicating a possible application in treating epilepsy or other neurological disorders .

Case Study 1: Antitumor Activity Assessment

A study evaluated several oxadiazole derivatives for their anticancer effects against human cancer cell lines. The results showed that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .

Case Study 2: Antibacterial Efficacy

In another investigation focused on antibacterial activity, a series of piperidine-based compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds structurally akin to this compound demonstrated significant inhibition zones against resistant strains of Staphylococcus aureus and Escherichia coli .

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a secondary amine. This reaction is critical for understanding metabolic pathways or degradation products.

| Conditions | Reactants | Products | Yield |

|---|---|---|---|

| 6M HCl, reflux, 12h | H<sub>2</O, HCl | 2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetic acid + 4-cyanoaniline | >80% |

| 2M NaOH, 80°C, 8h | H<sub>2</O, NaOH | Sodium salt of acetic acid derivative + 4-cyanoaniline | ~75% |

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

1,2,4-Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack and ring-opening reactions.

Ring-Opening via Reduction

Reduction of the oxadiazole ring with hydrogenation catalysts produces amidine derivatives.

| Reagents | Conditions | Products | Application |

|---|---|---|---|

| H<sub>2</sub>, Pd/C | 50 psi, EtOH, 24h | Piperidine-linked amidine + 3-fluorophenyl fragment | Bioactive intermediate |

Electrophilic Substitution

The electron-deficient oxadiazole ring undergoes electrophilic substitution at the 5-position (meta to the fluorine substituent), though reactivity is limited due to steric hindrance from the piperidine group .

Cyanophenyl Group Transformations

The 4-cyanophenyl group participates in nucleophilic and redox reactions.

Nitrile to Amine Reduction

Catalytic hydrogenation converts the nitrile group to a primary amine.

| Reagents | Conditions | Products | Notes |

|---|---|---|---|

| H<sub>2</sub>, Ra-Ni | 100°C, EtOH, 6h | N-(4-aminophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide | Requires high pressure |

Cyano Group Hydrolysis

Under strongly acidic conditions, the nitrile hydrolyzes to a carboxylic acid.

| Reagents | Conditions | Products |

|---|---|---|

| H<sub>2</SO<sub>4</sub>, H<sub>2</O | 120°C, 24h | N-(4-carboxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide |

Fluorophenyl Substitution

The 3-fluorophenyl group undergoes selective nucleophilic aromatic substitution (NAS) at the para position relative to fluorine.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| NaN<sub>3</sub>, DMF | 100°C, 12h | Azide-substituted derivative | 60% |

| KSCN, CuI, DMSO | 80°C, 8h | Thiocyanate-substituted analog | 45% |

Mechanism : Fluorine’s strong electron-withdrawing effect activates the aromatic ring for NAS, favoring para-substitution .

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation or acylation at the nitrogen atom.

| Reagents | Conditions | Products |

|---|---|---|

| CH<sub>3</sub>I, K<sub>2</CO<sub>3</sub> | DMF, 60°C, 6h | Quaternary ammonium salt |

| AcCl, Et<sub>3</N | CH<sub>2</Cl<sub>2</sub>, 0°C | Acetylated piperidine derivative |

Stability Under Physiological Conditions

The compound shows moderate stability in aqueous buffers (pH 7.4, 37°C), with degradation pathways dominated by amide hydrolysis (t<sub>1/2</sub> = 48h) and oxadiazole ring oxidation (t<sub>1/2</sub> = 72h) .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s key structural elements include:

- 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity.

- Piperidine : Enhances solubility and bioavailability.

Comparative Analysis of Analogous Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Heterocyclic Rings :

- The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to pyrazole in ’s insecticide derivative .

- Triazole-sulfanyl groups () introduce steric bulk and sulfur-based reactivity, differing from the oxadiazole’s electronic effects .

Substituent Effects: Fluorophenyl vs. Chlorophenyl: The 3-fluorophenyl group in the target compound may improve lipophilicity and target binding compared to chlorophenyl analogs . Cyanophenyl vs.

Pharmacological Profiles: PSN375963 () targets cannabinoid receptors, suggesting the oxadiazole-piperidine scaffold may have CNS applications . N-{4-[4-(4-Fluorophenyl)...}acetamide () shares fluorophenyl and heterocyclic motifs but includes a sulfinyl group, which is often associated with COX-2 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.